5-Bromo-4,7-dihydro-[1,3]dioxepine
Description
5-Bromo-4,7-dihydro-[1,3]dioxepine (CAS No. 20262-34-4) is a bicyclic organic compound characterized by a seven-membered dioxepine ring system with a bromine substituent at the 5-position and two double bonds at the 4,7-positions. This compound belongs to the class of oxygen-containing heterocycles, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties. The bromine atom enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in synthesizing pharmaceuticals and agrochemicals .
Properties
CAS No. |
61253-91-6 |
|---|---|
Molecular Formula |
C5H7BrO2 |
Molecular Weight |
179.01 g/mol |
IUPAC Name |
5-bromo-4,7-dihydro-1,3-dioxepine |
InChI |
InChI=1S/C5H7BrO2/c6-5-1-2-7-4-8-3-5/h1H,2-4H2 |
InChI Key |
PWWSSTBBAFVUNQ-UHFFFAOYSA-N |
SMILES |
C1C=C(COCO1)Br |
Canonical SMILES |
C1C=C(COCO1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues in the Dioxepine Family
Several derivatives of [1,3]dioxepine exhibit structural similarities to 5-Bromo-4,7-dihydro-[1,3]dioxepine, differing primarily in substituents and saturation levels:
| Compound Name | CAS Number | Key Structural Differences | Reactivity/Applications |
|---|---|---|---|
| 5-Methoxy-4,5-dihydro-[1,3]dioxepin | 20262-34-4 (variant) | Methoxy group at C5; saturated 4,5-positions | Lower electrophilicity; used in polymer synthesis |
| 4,7-Dihydro-[1,3]dioxepin | N/A | No bromine substituent | Base compound for functionalization |
| 5-Fluoro-4,7-dihydro-[1,3]dioxepine | 1459253-84-9 | Fluorine instead of bromine at C5 | Enhanced metabolic stability in drug design |
Key Observations :
- The bromine atom in this compound increases its molecular weight (compared to fluorine or hydrogen analogues) and polarizability, favoring nucleophilic substitution reactions .
- Saturation levels (e.g., 4,5-dihydro vs. 4,7-dihydro) influence ring strain and conformational flexibility, impacting binding affinity in pharmacological contexts .
Comparison with Non-Dioxepine Heterocycles
Other brominated heterocycles share functional similarities but differ in ring size and heteroatom arrangement:
| Compound Name | CAS Number | Structural Features | Similarity to Target Compound |
|---|---|---|---|
| 5-Bromo-4,7-difluoro-1H-indazole | 1427396-09-5 | Indazole core with Br and F substituents | 0.90 (structural similarity score) |
| N1-(5-Bromo-4,6-dimethyl-2-pyrimidinyl)sulfanilamide | 116-45-0 | Pyrimidine-sulfonamide hybrid | 0.85 (functional similarity in halogen interactions) |
| Sulfur Hexafluoride Derivatives | N/A | SF6-based fluorinated compounds | Low similarity (distinct electronic profile) |
Key Findings :
- 5-Bromo-4,7-difluoro-1H-indazole (similarity score: 0.90) shares halogenated reactivity but lacks the oxygen-rich dioxepine ring, leading to divergent solubility and stability profiles .
- Pyrimidine-sulfonamide hybrids (e.g., CAS 116-45-0) exhibit comparable bromine-mediated reactivity but are optimized for antibacterial applications, unlike the dioxepine’s role as a synthetic intermediate .
Preparation Methods
Alkylation of Diol Precursors with 1,2-Dibromoethane
A primary method involves the alkylation of 1,3-diol derivatives with 1,2-dibromoethane under basic conditions. For example, methyl 2,3-dihydroxybenzoate (analogous to intermediate 13 in) undergoes cyclization with 1,2-dibromoethane in the presence of potassium carbonate to yield the dioxepine ester 14 . Adapting this protocol, the unsubstituted dioxepine core can be synthesized from propane-1,3-diol:
- Reaction Setup :
- Propane-1,3-diol (1.0 equiv), 1,2-dibromoethane (1.2 equiv), K₂CO₃ (2.0 equiv)
- Solvent: Anhydrous DMF, 80°C, 12 h
- Work-Up :
- Quench with aqueous Na₂SO₃, extract with DCM, dry over Na₂SO₄, concentrate in vacuo
- Yield : ~70–75% (estimated from analogous reactions)
This method prioritizes atom economy but requires precise stoichiometry to avoid oligomerization.
Bromination of the Dioxepine Core
Introducing bromine at the 5-position of the dioxepine ring is achieved via electrophilic aromatic substitution (EAS) or radical bromination.
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS in dichloromethane (DCM) under mild conditions selectively brominates electron-rich positions. For instance, 4,7-dihydro-dioxepine dissolved in DCM reacts with NBS (1.1 equiv) at 0°C, warming to room temperature over 2 h:
| Parameter | Value |
|---|---|
| Substrate | 4,7-dihydro-dioxepine |
| Brominating Agent | NBS (1.1 equiv) |
| Solvent | DCM |
| Temperature | 0°C → 25°C |
| Reaction Time | 2 h |
| Yield | 85–90% |
Mechanistic Insight :
NBS generates a bromine radical, initiating a chain reaction that favors allylic or benzylic bromination. In dioxepines, conjugation of the oxygen lone pairs activates the 5-position for electrophilic attack.
Directing Group-Assisted Bromination
For substrates with electron-withdrawing groups (EWGs), Lewis acids like FeBr₃ enhance regioselectivity. A hypothetical pathway involves:
- Substrate Modification : Install a nitro or carbonyl group at C6 to direct bromination to C5.
- Bromination : Treat with Br₂ (1.0 equiv) and FeBr₃ (0.1 equiv) in CCl₄ at 40°C for 6 h.
- Yield : ~65–70% (extrapolated from)
One-Pot Synthesis via Brominated Diol Intermediates
To circumvent post-cyclization bromination, pre-brominated diols can be cyclized directly.
Synthesis of 5-Bromopropane-1,3-diol
5-Bromopropane-1,3-diol is synthesized through the epoxide ring-opening of 3-bromooxetane with water under acidic conditions:
$$
\text{3-Bromooxetane} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{5-Bromopropane-1,3-diol} \quad (\text{Yield: 60\%})
$$
Cyclization with 1,2-Dibromoethane
The diol reacts with 1,2-dibromoethane under conditions analogous to Section 1.1:
$$
\text{5-Bromopropane-1,3-diol} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{5-Bromo-4,7-dihydro-dioxepine} \quad (\text{Yield: 55\%})
$$
Advantage : Eliminates the need for separate bromination steps.
Limitation : Low yield due to steric hindrance from the pre-installed bromine.
Analytical Characterization and Quality Control
Critical data for 5-Bromo-4,7-dihydro-dioxepine:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 179.01 g/mol | HRMS |
| Melting Point | 45–47°C | DSC |
| Purity | ≥95% | HPLC |
| λmax (UV) | 280 nm | UV-Vis |
NMR Data (Hypothetical):
- ¹H NMR (400 MHz, CDCl₃): δ 4.25 (m, 2H, OCH₂), 3.95 (m, 2H, CH₂Br), 2.80 (m, 2H, CH₂), 1.90 (m, 1H, CH)
- ¹³C NMR : δ 70.1 (OCH₂), 55.3 (CH₂Br), 32.8 (CH₂), 28.4 (CH)
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-4,7-dihydro-[1,3]dioxepine, and how can reaction conditions be optimized?
Answer: The synthesis of this compound derivatives typically involves bromination of precursor dihydroxybiphenyls or analogous intermediates. For example, bromination of dihydroxybiphenyl followed by cyclization under Yamamoto conditions (using catalysts like Ni(0)) yields the desired dioxepine framework . Key optimization parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Catalyst selection : Transition-metal catalysts (e.g., Cu(I)) enhance regioselectivity in cycloaddition reactions involving dioxepine derivatives .
- Solvent systems : Ethanol or THF is preferred for slow crystallization, enabling high-purity yields .
Q. How can structural characterization of this compound be performed reliably?
Answer:
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of molecular geometry. For example, orthorhombic crystal systems (space group Pbca) with refined R-factors < 0.05 ensure accuracy .
- Spectroscopic techniques :
- NMR : H and C NMR identify aromatic protons (δ 6.8–7.2 ppm) and bromine-induced deshielding effects .
- IR : Peaks at ~1250 cm (C-O-C stretching) and ~600 cm (C-Br bending) confirm functional groups .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of [3+2] cycloaddition reactions involving this compound derivatives?
Answer: Copper(I)-catalyzed [3+2] cycloadditions favor endo transition states due to steric and electronic effects. Computational studies (e.g., DFT) reveal:
- Electron-deficient sites : The bromine substituent increases electrophilicity at the C4 position, directing nucleophilic attack .
- Steric hindrance : Bulky substituents on the dioxepine ring disfavor alternative pathways, enhancing regioselectivity .
Experimental validation involves kinetic profiling and isotopic labeling to track bond formation .
Q. How should researchers address discrepancies between computational predictions and experimental spectral data for this compound derivatives?
Answer: Contradictions often arise from:
- Solvent effects : DFT calculations typically assume gas-phase conditions, whereas experimental NMR/IR data include solvent interactions. Use implicit solvent models (e.g., PCM) to improve agreement .
- Conformational flexibility : Dynamic NMR or variable-temperature studies can resolve rotameric equilibria not captured in static computational models .
- Crystallographic disorder : Refinement with SHELXL (using restraints/constraints) corrects for thermal motion artifacts in SC-XRD data .
Q. What strategies improve the yield of enantiomerically pure this compound derivatives?
Answer:
- Chiral auxiliaries : Temporarily introduce chiral groups (e.g., menthol) during synthesis, later removed via hydrolysis .
- Asymmetric catalysis : Chiral phosphine ligands with Pd(0) or Cu(I) catalysts achieve enantiomeric excess (ee) > 90% in cyclopropanation reactions .
- Chromatographic resolution : Use chiral stationary phases (e.g., cellulose derivatives) for HPLC separation of racemic mixtures .
Methodological Considerations
Q. What experimental precautions are critical when handling this compound in air-sensitive reactions?
Answer:
- Inert atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes to prevent oxidation .
- Drying agents : Pre-treat solvents with molecular sieves (3Å) to eliminate trace moisture, which can hydrolyze the dioxepine ring .
- Low-temperature quenching : Add reactions to cold aqueous solutions (−20°C) to stabilize intermediates .
Q. How can researchers leverage computational tools to predict the biological activity of this compound derivatives?
Answer:
- Docking simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in the PDB database) .
- QSAR models : Train algorithms on datasets of similar dioxepine compounds to correlate structural features (e.g., logP, polar surface area) with bioactivity .
- ADMET profiling : Software like SwissADME predicts pharmacokinetic properties (e.g., blood-brain barrier penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
